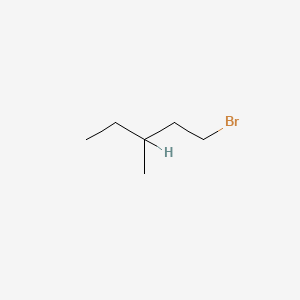

1-Bromo-3-methylpentane

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-bromo-3-methylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Br/c1-3-6(2)4-5-7/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCCBJLCTOTLKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871394 | |

| Record name | 1-Bromo-3-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51116-73-5 | |

| Record name | 1-Bromo-3-methylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51116-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-methylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051116735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-3-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-3-methylpentane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-methylpentane, a halogenated alkane, serves as a versatile intermediate in organic synthesis. Its utility stems from the presence of a bromine atom, a good leaving group, which facilitates a variety of nucleophilic substitution and elimination reactions. Furthermore, the chiral center at the third carbon atom introduces stereochemical considerations, making it a valuable building block in the synthesis of complex, stereospecific molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectroscopic characterization of this compound.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value |

| Molecular Formula | C₆H₁₃Br |

| Molecular Weight | 165.07 g/mol [1] |

| Appearance | Colorless liquid |

| Boiling Point | 144 °C at 760 mmHg |

| Melting Point | -44.22 °C (estimated) |

| Density | 1.169 g/cm³ |

| Refractive Index | 1.4415 |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and ether.[2] |

Chemical Structure

This compound is a structural isomer of bromohexane. Its systematic IUPAC name is this compound. The structure is characterized by a five-carbon pentane (B18724) chain with a bromine atom attached to the first carbon and a methyl group at the third carbon position.

Key Structural Identifiers:

Chirality

A significant feature of the this compound structure is the presence of a chiral center at the C-3 carbon. This carbon is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a bromoethyl group. Consequently, this compound exists as a pair of enantiomers, (R)-1-bromo-3-methylpentane and (S)-1-bromo-3-methylpentane.[2] The specific stereoisomer can have a profound impact on the biological activity of molecules synthesized using this chiral building block.

Experimental Protocols

Synthesis of this compound

1. Free-Radical Bromination of 3-Methylpentane (B165638)

This method involves the substitution of a hydrogen atom in 3-methylpentane with a bromine atom, initiated by light or heat. The reaction proceeds via a free-radical chain mechanism.

Experimental Protocol:

-

Materials: 3-methylpentane, Bromine (Br₂), UV lamp or heat source, separatory funnel, distillation apparatus, anhydrous sodium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-methylpentane.

-

Initiate the reaction by either irradiating the flask with a UV lamp or gently heating it.

-

Slowly add a stoichiometric amount of bromine from the dropping funnel. The reddish-brown color of bromine should fade as the reaction progresses.

-

After the addition is complete, continue the reaction under UV light or heat until the color of bromine disappears completely.

-

Wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water and a saturated sodium bicarbonate solution to neutralize any HBr formed.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purify the product by fractional distillation, collecting the fraction boiling around 144 °C.

-

Caption: Free-Radical Bromination of 3-Methylpentane.

2. Hydrobromination of 3-Methyl-1-pentene (B165626)

This is an electrophilic addition reaction where hydrogen bromide (HBr) is added across the double bond of 3-methyl-1-pentene. The regioselectivity of this reaction is governed by Markovnikov's rule under ionic conditions and by anti-Markovnikov's rule under radical conditions. To obtain this compound, anti-Markovnikov addition is required.

Experimental Protocol (Anti-Markovnikov):

-

Materials: 3-methyl-1-pentene, Hydrogen bromide (HBr), a radical initiator (e.g., benzoyl peroxide), ether (as solvent), separatory funnel, distillation apparatus, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 3-methyl-1-pentene and a small amount of benzoyl peroxide in anhydrous ether in a round-bottom flask.

-

Bubble HBr gas through the solution at a low temperature (e.g., 0 °C).

-

Monitor the reaction progress by techniques like TLC or GC.

-

Once the reaction is complete, wash the mixture with a saturated sodium bicarbonate solution to remove excess HBr, followed by washing with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the product by distillation under reduced pressure.

-

Caption: Anti-Markovnikov Hydrobromination of 3-Methyl-1-pentene.

Spectroscopic Data

Mass Spectrometry

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern.

| m/z | Interpretation |

| 164/166 | Molecular ion peak ([M]⁺ and [M+2]⁺) due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). |

| 85 | Loss of a bromine radical ([M-Br]⁺). |

| 57 | Butyl cation ([C₄H₉]⁺).[3] |

| 43 | Propyl cation ([C₃H₇]⁺).[3] |

| 93/95 | Bromomethyl cation ([CH₂Br]⁺).[3] |

The presence of the characteristic M/M+2 isotopic pattern for bromine-containing fragments is a key diagnostic feature in the mass spectrum.

Infrared (IR) Spectroscopy

The IR spectrum helps in identifying the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2850-3000 | C-H stretch | Alkane (CH, CH₂, CH₃) |

| 1450-1470 | C-H bend | Alkane (CH₂, CH₃) |

| 1370-1380 | C-H bend | Alkane (CH₃) |

| 560-690 | C-Br stretch | Alkyl bromide |

The spectrum is dominated by strong C-H stretching and bending vibrations characteristic of an alkane. The C-Br stretching vibration is typically observed in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

Due to the chiral center at C-3, the protons on C-2 and C-4 are diastereotopic and are expected to be chemically non-equivalent, leading to more complex splitting patterns.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~3.4 | Triplet | -CH₂-Br (C1 protons) |

| ~1.7-1.9 | Multiplet | -CH₂- (C2 protons) |

| ~1.5 | Multiplet | -CH- (C3 proton) |

| ~1.2-1.4 | Multiplet | -CH₂- (C4 protons) |

| ~0.9 | Triplet | -CH₃ (C5 protons) |

| ~0.85 | Doublet | -CH₃ (at C3) |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~35 | -CH₂-Br (C1) |

| ~38 | -CH₂- (C2) |

| ~34 | -CH- (C3) |

| ~29 | -CH₂- (C4) |

| ~11 | -CH₃ (C5) |

| ~19 | -CH₃ (at C3) |

Note: The predicted NMR data is based on typical chemical shift values and may vary slightly depending on the solvent and experimental conditions.

Conclusion

This compound is a valuable chiral building block in organic synthesis. This guide has provided a detailed overview of its chemical and physical properties, structure, and methods of synthesis. The provided experimental protocols and spectroscopic data serve as a crucial resource for researchers and scientists working with this compound, enabling its effective utilization in the development of new chemical entities and pharmaceuticals. Careful consideration of its stereochemistry is paramount in applications where specific biological activities are targeted.

References

Synthesis of 1-Bromo-3-methylpentane from 3-methyl-1-pentanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-3-methylpentane from its precursor, 3-methyl-1-pentanol (B47404). The document details established synthetic methodologies, reaction mechanisms, and experimental protocols. Quantitative data is presented in structured tables for clarity and comparative analysis. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows, adhering to specified formatting requirements.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the final product is provided below. This data is crucial for handling, purification, and characterization.

| Property | 3-methyl-1-pentanol | This compound |

| Molecular Formula | C₆H₁₄O | C₆H₁₃Br |

| Molecular Weight | 102.17 g/mol | 165.07 g/mol |

| Boiling Point | 152-153 °C | 144-145 °C |

| Density | 0.823 g/mL at 25 °C | ~1.169 g/cm³ |

| CAS Number | 589-35-5 | 51116-73-5 |

Spectroscopic Data

Spectroscopic data is essential for the identification and purity assessment of the synthesized compound.

3-methyl-1-pentanol

| ¹H NMR | ¹³C NMR |

| Predicted | Predicted |

| δ 3.65 (t, 2H), 1.55 (m, 1H), 1.40 (m, 2H), 1.20 (m, 2H), 0.88 (d, 3H), 0.86 (t, 3H) | δ 62.9, 39.0, 34.5, 29.3, 19.2, 11.5 |

This compound

| ¹H NMR | ¹³C NMR |

| Predicted | Predicted |

| δ 3.41 (t, 2H), 1.88 (m, 2H), 1.45 (m, 1H), 1.25 (m, 2H), 0.90 (d, 3H), 0.88 (t, 3H) | δ 38.9, 35.2, 33.9, 32.5, 18.9, 11.3 |

Synthetic Methodologies

The conversion of a primary alcohol like 3-methyl-1-pentanol to the corresponding alkyl bromide is a standard transformation in organic synthesis. The two most common and effective methods for this conversion are treatment with phosphorus tribromide (PBr₃) and the use of sodium bromide with sulfuric acid (NaBr/H₂SO₄).

Method 1: Reaction with Phosphorus Tribromide (PBr₃)

This method is highly effective for primary and secondary alcohols and typically proceeds via an Sₙ2 mechanism, which minimizes the risk of carbocation rearrangements.[1]

Reaction Mechanism:

The reaction is initiated by the nucleophilic attack of the alcohol's oxygen on the phosphorus atom of PBr₃. This step forms a protonated alkyl dibromophosphite intermediate, which is a good leaving group. A bromide ion, generated in the initial step, then acts as a nucleophile, attacking the carbon atom bonded to the oxygen in an Sₙ2 fashion. This backside attack results in the formation of the alkyl bromide with an inversion of configuration if the carbon were chiral, and the liberation of phosphorous acid (H₃PO₃) after hydrolysis of the phosphorus-containing byproduct.[1]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-methyl-1-pentanol.

-

Cool the flask in an ice bath.

-

Slowly add phosphorus tribromide (approximately 0.4 equivalents) dropwise with constant stirring. The reaction is exothermic.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 1-2 hours to ensure the reaction goes to completion.

-

After cooling, carefully pour the reaction mixture into ice-water.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with cold water, 5% aqueous sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by distillation, collecting the fraction boiling at 144-145 °C.

Method 2: Reaction with Sodium Bromide and Sulfuric Acid

This method generates hydrobromic acid (HBr) in situ, which then reacts with the alcohol. It is a cost-effective alternative to using PBr₃.

Reaction Mechanism:

Concentrated sulfuric acid first protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). The bromide ion, generated from the reaction of sodium bromide and sulfuric acid, then acts as a nucleophile and displaces the water molecule in an Sₙ2 reaction.

Experimental Protocol:

-

In a round-bottom flask, combine 3-methyl-1-pentanol and sodium bromide.

-

Cool the flask in an ice bath.

-

Slowly and carefully add concentrated sulfuric acid with stirring. The addition is highly exothermic.

-

After the addition is complete, equip the flask with a reflux condenser and heat the mixture under reflux for 1-2 hours.

-

Allow the mixture to cool to room temperature.

-

Add water to the flask and transfer the contents to a separatory funnel.

-

Separate the lower organic layer.

-

Wash the organic layer with water, then with 5% aqueous sodium bicarbonate solution until the effervescence ceases, and finally with brine.

-

Dry the organic layer over anhydrous calcium chloride.

-

Decant the dried liquid and purify by distillation, collecting the fraction boiling at 144-145 °C.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Potential Side Reactions and Products

In both synthetic routes, several side reactions can occur, potentially lowering the yield of the desired product.

-

Ether Formation: Under acidic conditions, particularly with the NaBr/H₂SO₄ method, the starting alcohol can undergo dehydration to form a di(3-methylpentyl) ether. This occurs through the nucleophilic attack of an alcohol molecule on the protonated alcohol.

-

Alkene Formation: Elimination reactions (E2) can compete with substitution, especially at higher temperatures, leading to the formation of 3-methyl-1-pentene.

-

Rearrangements: While less likely with a primary alcohol, under strongly acidic and high-temperature conditions, there is a minor possibility of carbocation rearrangement, which could lead to isomeric bromides. However, the Sₙ2 pathway is generally favored for primary alcohols, minimizing this side reaction.

Conclusion

The synthesis of this compound from 3-methyl-1-pentanol can be effectively achieved using either phosphorus tribromide or a mixture of sodium bromide and sulfuric acid. The PBr₃ method often provides higher yields and fewer side products due to its milder conditions and Sₙ2-favored mechanism. The NaBr/H₂SO₄ method is a more economical alternative, though it may require more careful control of reaction conditions to minimize side reactions such as ether and alkene formation. Proper purification via distillation is crucial in both methods to obtain the final product with high purity. The choice of method will depend on the desired yield, purity requirements, and cost considerations of the research or development project. A yield of around 89% can be expected for similar reactions under optimized conditions.

References

Spectroscopic Profile of 1-Bromo-3-methylpentane: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-3-methylpentane (CAS No: 51116-73-5), a key alkyl halide intermediate. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.

Molecular Structure and Spectroscopic Overview

Molecular Formula: C₆H₁₃Br

Molecular Weight: 165.07 g/mol [1][2]

IUPAC Name: this compound[1]

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and connectivity. IR spectroscopy identifies the presence of specific functional groups, primarily the C-Br and C-H bonds. Mass spectrometry determines the molecular weight and provides insights into the fragmentation pattern, confirming the overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the unavailability of experimentally verified NMR spectra in public databases, the following data is predicted based on established principles of NMR spectroscopy and analysis of analogous structures. The predictions account for the electronegativity of the bromine atom and the alkyl chain's structure.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 3.42 | Triplet (t) | 2H | -CH₂-Br |

| b | 1.85 | Multiplet (m) | 2H | -CH₂-CH₂Br |

| c | 1.55 | Multiplet (m) | 1H | -CH(CH₃)- |

| d | 1.25 | Multiplet (m) | 2H | -CH₂-CH₃ |

| e | 0.90 | Doublet (d) | 3H | -CH(CH₃)- |

| f | 0.88 | Triplet (t) | 3H | -CH₂-CH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 38.5 | C4 |

| 35.2 | C2 |

| 34.1 | C1 (-CH₂Br) |

| 33.8 | C3 |

| 19.1 | C3-CH₃ |

| 11.4 | C5 |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by the vibrations of its alkyl framework and the carbon-bromine bond. The data presented below is based on vapor-phase IR spectra available in public databases.[1][3]

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2960-2870 | Strong | C-H Stretch | Alkane (CH₃, CH₂, CH) |

| 1465-1450 | Medium | C-H Bend | Alkane (CH₂, CH₃) |

| 1380-1370 | Medium | C-H Bend | Alkane (CH₃) |

| 650-550 | Strong | C-Br Stretch | Alkyl Bromide |

Mass Spectrometry (MS)

Mass spectrometry of this compound shows a characteristic molecular ion peak and fragmentation pattern. Due to the presence of two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion and bromine-containing fragments appear as pairs of peaks (M+ and M+2) of approximately equal intensity.[2]

Key Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 164/166 | ~5% | [C₆H₁₃Br]⁺ (Molecular Ion) |

| 135/137 | ~10% | [C₅H₁₀Br]⁺ |

| 85 | ~100% | [C₆H₁₃]⁺ (Loss of Br) |

| 57 | ~80% | [C₄H₉]⁺ |

| 43 | ~60% | [C₃H₇]⁺ |

| 29 | ~40% | [C₂H₅]⁺ |

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Acquisition: Acquire the spectra on a 500 MHz (or higher) NMR spectrometer.

-

For ¹H NMR, acquire 16-32 scans.

-

For ¹³C NMR, acquire 1024-4096 scans with proton decoupling.

-

-

Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

IR Spectroscopy

Objective: To identify functional groups present in the molecule.

Procedure:

-

Sample Preparation: As this compound is a liquid, it can be analyzed neat.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Analysis: Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Background Scan: Obtain a background spectrum of the clean salt plates.

-

Sample Scan: Place the sample holder with the prepared salt plates into the spectrometer and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

Data Collection: Collect the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Procedure:

-

Sample Introduction: Introduce a small, diluted sample of this compound into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the compound from any impurities.

-

Ionization: Use Electron Ionization (EI) at 70 eV to fragment the molecule.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of how the different spectroscopic techniques contribute to the structural elucidation of this compound.

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-3-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Bromo-3-methylpentane, a halogenated alkane of interest in various chemical syntheses. The document focuses on its boiling point and density, presenting quantitative data in a structured format and outlining the experimental methodologies for their determination.

Core Physical Properties

This compound, with the chemical formula C₆H₁₃Br, is a colorless liquid at room temperature.[1] Its physical characteristics are crucial for handling, reaction setup, and purification processes in a laboratory or industrial setting. The key physical properties are summarized below.

Data Presentation: Physical Properties of this compound

| Physical Property | Value | Conditions |

| Boiling Point | 144.0 ± 8.0 °C | At 760 mmHg[2][3] |

| Density | 1.2 ± 0.1 g/cm³ | Standard Conditions |

| 1.169 g/cm³ | Standard Conditions[3] | |

| Molecular Weight | 165.07 g/mol | |

| Molecular Formula | C₆H₁₃Br |

The presence of the bromine atom significantly influences the physical properties of this compound compared to its parent alkane, 3-methylpentane. The increased molecular mass and polarity due to the carbon-bromine bond lead to stronger intermolecular van der Waals forces and dipole-dipole interactions, resulting in a higher boiling point than the corresponding alkane.[4][5] Similarly, the high atomic mass of bromine contributes to a density greater than that of water.[4][6]

Experimental Protocols

The determination of the physical properties of a compound like this compound relies on established experimental techniques. Below are detailed methodologies for the key experiments.

Boiling Point Determination via Distillation

A common and accurate method for determining the boiling point of a liquid is through distillation.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. During distillation, this is observed as the temperature at which a stable plateau is reached while the liquid and vapor are in equilibrium.

Apparatus:

-

Round-bottom flask

-

Distillation head (still head)

-

Condenser (Liebig, Graham, or Allihn)

-

Thermometer and adapter

-

Receiving flask

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

A sample of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures the thermometer measures the temperature of the vapor that is distilling.

-

Cooling water is circulated through the condenser.

-

The flask is gently heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.

-

The temperature is recorded when it stabilizes, which occurs as the vapor continuously bathes the thermometer bulb and condenses into the receiving flask. This stable temperature is the boiling point.

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

A similar, small-scale method for boiling point determination is the Thiele tube method , which requires a much smaller sample size (less than 0.5 mL).[7]

Density Determination

The density of a liquid can be determined using several methods, with the use of a pycnometer being a precise technique.

Principle: Density is defined as mass per unit volume. This method involves accurately measuring the mass of a known volume of the liquid.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with distilled water of a known temperature and weighed again to determine the mass of the water. The volume of the pycnometer can be calculated using the known density of water at that temperature.

-

The pycnometer is then emptied, dried thoroughly, and filled with this compound at the same temperature.

-

The pycnometer filled with the sample is weighed.

-

The mass of the this compound is determined by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Logical Relationships in Physical Property Determination

The accurate determination of physical properties such as boiling point and density is foundational for further chemical and physical characterization of a compound.

References

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. This compound | CAS#:51116-73-5 | Chemsrc [chemsrc.com]

- 3. lookchem.com [lookchem.com]

- 4. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Chirality and Enantiomers of 1-Bromo-3-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties, synthesis, and physical characteristics of the enantiomers of 1-bromo-3-methylpentane. This document is intended for an audience with a strong background in organic chemistry and drug development, offering detailed information on the chirality of this molecule and the methodologies for obtaining its enantiomerically pure forms.

Introduction to the Chirality of this compound

This compound is a halogenated alkane with the chemical formula C₆H₁₃Br. The structural arrangement of this molecule gives rise to chirality, a fundamental concept in stereochemistry with significant implications in pharmacology and materials science. The presence of a stereocenter renders the molecule non-superimposable on its mirror image, leading to the existence of two distinct enantiomers: (R)-1-bromo-3-methylpentane and (S)-1-bromo-3-methylpentane.

The chiral center in this compound is the carbon atom at the third position (C3). This carbon is bonded to four different substituents: a hydrogen atom (-H), a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and a bromoethyl group (-CH₂CH₂Br). This tetra-substitution with unique groups is the definitive source of its chirality.

Enantiomers of a chiral compound share identical physical properties in an achiral environment, such as boiling point, melting point, density, and refractive index.[1][2] However, they exhibit distinct behavior when interacting with other chiral entities, including plane-polarized light and biological receptors. This differential interaction is of paramount importance in the field of drug development, as the therapeutic efficacy and toxicological profile of a chiral drug can be confined to a single enantiomer.[3][4]

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₃Br | [5] |

| Molecular Weight | 165.07 g/mol | [5] |

| Boiling Point | 144.0 ± 8.0 °C at 760 mmHg | [6][7] |

| Density | 1.2 ± 0.1 g/cm³ | [6] |

| Refractive Index | 1.445 | [6] |

| Flash Point | 40.1 ± 10.4 °C | [6] |

| Vapor Pressure | 6.5 ± 0.3 mmHg at 25°C | [6] |

Note: Specific rotation values for the pure enantiomers have not been found in the reviewed literature.

Synthesis and Enantiomeric Resolution

The preparation of enantiomerically pure this compound can be approached through two primary strategies: stereoselective synthesis from a chiral precursor or resolution of the racemic mixture.

Stereoselective Synthesis

A common and effective method for obtaining an enantiomerically pure alkyl halide is through a stereospecific reaction from a chiral alcohol. In the case of this compound, the (S)-enantiomer can be synthesized from the commercially available (S)-3-methyl-1-pentanol. This reaction typically proceeds via a substitution mechanism where the hydroxyl group is replaced by a bromine atom. To maintain the stereochemical integrity at the chiral center, reaction conditions that favor an Sₙ2-type mechanism at a remote carbon or a mechanism that does not involve the chiral center are preferred.

Disclaimer: The following is a generalized protocol based on standard organic chemistry transformations for the conversion of primary alcohols to primary alkyl bromides. A specific, detailed experimental procedure for this exact transformation was not found in the surveyed literature. Optimization of reaction conditions may be necessary.

Reaction:

(S)-CH₃CH₂CH(CH₃)CH₂CH₂OH + PBr₃ → (S)-CH₃CH₂CH(CH₃)CH₂CH₂Br

Materials:

-

(S)-3-methyl-1-pentanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (S)-3-methyl-1-pentanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (approximately 0.33 equivalents) to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding ice-cold water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude (S)-1-bromo-3-methylpentane.

-

Purify the product by fractional distillation under reduced pressure.

Logical Workflow for Stereoselective Synthesis:

Chiral Resolution of Racemic this compound

An alternative to stereoselective synthesis is the resolution of a racemic mixture. Chiral chromatography is a powerful technique for separating enantiomers.

Disclaimer: A specific chiral HPLC method for the resolution of this compound was not found in the surveyed literature. The following is a general outline of the methodology.

-

Column Selection: A chiral stationary phase (CSP) is essential. Common CSPs are based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) coated on a silica (B1680970) support.

-

Mobile Phase Selection: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.

-

Method Development: A screening of different chiral columns and mobile phase compositions is performed to identify the optimal conditions for separation.

-

Preparative Chromatography: Once an analytical method is established, it can be scaled up to a preparative scale to isolate larger quantities of each enantiomer.

Workflow for Chiral Resolution:

Biological Significance and Signaling Pathways

Specific studies on the biological activity or the interaction of the enantiomers of this compound with signaling pathways are not available in the current body of scientific literature. However, the broader class of chiral alkyl halides has been recognized for its potential in medicinal chemistry.[8]

The stereochemistry of chiral alkyl halides can be a critical determinant of their biological activity.[8] The differential spatial arrangement of the atoms in enantiomers can lead to stereospecific interactions with chiral biological targets such as enzymes and receptors. One enantiomer may exhibit high binding affinity and elicit a desired therapeutic response, while the other may be inactive or, in some cases, responsible for adverse effects.[3][4]

While often perceived as non-specific alkylating agents, chiral alkyl halides can be stable under physiological conditions and their halogenation can enhance bioactivity through improved steric and electronic interactions with their biological targets.[8] For any future drug development endeavors involving this compound or its derivatives, a thorough investigation into the pharmacological and toxicological profiles of the individual enantiomers would be imperative.

Conclusion

This compound is a chiral molecule with two enantiomers, (R) and (S), arising from the stereocenter at the C3 position. While the physical properties of the racemic mixture are documented, specific experimental data for the individual enantiomers, including their specific rotation, are lacking in the available literature. The synthesis of enantiomerically pure forms can be approached through stereoselective synthesis from a chiral precursor like (S)-3-methyl-1-pentanol, or through the resolution of the racemic mixture using techniques such as chiral chromatography. Although no specific biological activities have been reported for the enantiomers of this compound, the established principles of stereochemistry in pharmacology underscore the importance of evaluating each enantiomer independently in any drug discovery and development program. Further research is warranted to fully characterize the properties and potential applications of the individual enantiomers of this chiral alkyl halide.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral drugs - Wikipedia [en.wikipedia.org]

- 5. This compound | C6H13Br | CID 39899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:51116-73-5 | Chemsrc [chemsrc.com]

- 7. lookchem.com [lookchem.com]

- 8. (r)-1-Bromo-3-methyl-pentane | C6H13Br | CID 12784362 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stereospecific Synthesis of (R)- and (S)-1-Bromo-3-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the stereospecific synthesis of the chiral molecules (R)-1-Bromo-3-methylpentane and (S)-1-Bromo-3-methylpentane. These compounds are valuable building blocks in organic synthesis, particularly in the development of novel pharmaceuticals and chiral materials. This document provides a thorough overview of the synthetic pathways, detailed experimental protocols, and relevant quantitative data.

Introduction

1-Bromo-3-methylpentane is a chiral alkyl halide featuring a stereocenter at the third carbon position.[1] This chirality gives rise to two enantiomers, (R)- and (S)-1-Bromo-3-methylpentane, which are non-superimposable mirror images of each other. The distinct three-dimensional arrangement of these enantiomers can lead to different biological activities and physical properties, making their stereospecific synthesis a critical aspect of modern chemical research and drug development.

The primary and most effective strategy for the stereospecific synthesis of these enantiomers involves the use of enantiomerically pure starting materials. The key precursors for this approach are the corresponding chiral alcohols, (R)-3-methyl-1-pentanol and (S)-3-methyl-1-pentanol.

Synthetic Pathways

The most reliable method for the synthesis of (R)- and (S)-1-Bromo-3-methylpentane is through the nucleophilic substitution of the hydroxyl group in the corresponding chiral 3-methyl-1-pentanol (B47404). The use of reagents that facilitate an S(_N)2 reaction mechanism is crucial to ensure the retention of the stereochemical integrity at the C3 chiral center.

Synthesis of (R)-1-Bromo-3-methylpentane from (R)-3-methyl-1-pentanol

The synthesis of (R)-1-Bromo-3-methylpentane is achieved by treating (R)-3-methyl-1-pentanol with a brominating agent such as phosphorus tribromide (PBr(_3)). This reaction proceeds via an S(_N)2 mechanism. While the reaction itself involves an inversion of configuration at the carbon atom undergoing substitution, in this case, the reaction occurs at the primary, achiral C1 carbon. Therefore, the stereochemistry at the C3 position remains unchanged, resulting in the desired (R)-enantiomer of the product.

Synthesis of (S)-1-Bromo-3-methylpentane from (S)-3-methyl-1-pentanol

Similarly, (S)-1-Bromo-3-methylpentane is synthesized from (S)-3-methyl-1-pentanol using the same S(_N)2-mediated bromination. The stereochemical configuration at the C3 position is preserved throughout the reaction, yielding the (S)-enantiomer of the final product.

The overall synthetic workflow can be visualized as follows:

Experimental Protocols

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| (R)- or (S)-3-methyl-1-pentanol | C(6)H({14})O | 102.17 |

| Phosphorus tribromide | PBr(_3) | 270.69 |

| Diethyl ether (anhydrous) | (C(_2)H(_5))(_2)O | 74.12 |

| Saturated sodium bicarbonate solution | NaHCO(_3) | 84.01 |

| Saturated sodium chloride solution (brine) | NaCl | 58.44 |

| Anhydrous magnesium sulfate | MgSO(_4) | 120.37 |

General Procedure for Bromination

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with the chiral 3-methyl-1-pentanol (1.0 eq) and anhydrous diethyl ether. The flask is cooled in an ice-water bath to 0 °C.

-

Addition of PBr(_3): Phosphorus tribromide (0.4 eq) is added dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature is maintained below 10 °C. The reaction of PBr(_3) with alcohols is exothermic.[2]

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

Work-up: The reaction mixture is carefully poured over crushed ice. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed successively with cold water, saturated sodium bicarbonate solution, and brine.[2]

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[2]

-

Purification: The crude product is purified by fractional distillation to yield the pure this compound.[2]

The experimental workflow is depicted in the following diagram:

Synthesis of Chiral Starting Materials

The availability of enantiomerically pure (R)- and (S)-3-methyl-1-pentanol is paramount for the successful stereospecific synthesis of the target bromoalkanes. These chiral alcohols can be obtained through several methods, including asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric hydrogenation of a suitable prochiral ketone, such as 3-methyl-1-pentanal, using a chiral catalyst (e.g., a Ru-BINAP complex) is a powerful method for producing the chiral alcohols with high enantiomeric excess.[3] Alternatively, enzymatic resolution of racemic 3-methyl-1-pentanol can provide access to the individual enantiomers.

Quantitative Data

While specific experimental data for the synthesis of (R)- and (S)-1-bromo-3-methylpentane are not extensively reported, the following table provides expected and known properties of the involved compounds. Yields for the bromination of primary alcohols with PBr(_3) typically range from 40% to 70%.[2]

| Compound | Enantiomer | Molar Mass ( g/mol ) | Boiling Point (°C) | Specific Rotation (--INVALID-LINK--) | Expected Yield (%) |

| 3-methyl-1-pentanol | (R) | 102.17 | 152-154 | Not Reported | - |

| 3-methyl-1-pentanol | (S) | 102.17 | 152-154 | +4.5° (neat) | - |

| This compound | (R) | 165.07 | ~145-147 | Not Reported | 40-70 |

| This compound | (S) | 165.07 | ~145-147 | Not Reported | 40-70 |

Characterization and Quality Control

The identity and purity of the synthesized (R)- and (S)-1-Bromo-3-methylpentane should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (

H and113 -

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.

-

Polarimetry: To measure the specific rotation and confirm the enantiomeric purity. The specific rotation of a non-racemic mixture of enantiomers can be used to determine the optical purity.[4]

-

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the enantiomeric excess (e.e.) of the product. Enantiomeric excess is a measure of the purity of a chiral substance.[5]

Conclusion

The stereospecific synthesis of (R)- and (S)-1-Bromo-3-methylpentane is most effectively achieved through the S(_N)2-mediated bromination of the corresponding enantiomerically pure 3-methyl-1-pentanols using phosphorus tribromide. This method ensures the retention of the stereochemical integrity at the C3 chiral center. Careful execution of the experimental protocol and rigorous purification are essential to obtain the desired products in high purity and yield. The availability of high-quality chiral starting materials is a critical prerequisite for this synthetic strategy. This guide provides the necessary theoretical background and a practical experimental framework for researchers and professionals in the field of organic and medicinal chemistry.

References

A Technical Guide to the Free Radical Bromination of 3-Methylpentane: Synthesis and Isolation of 1-Bromo-3-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the free radical bromination of 3-methylpentane (B165638), with a specific focus on the formation and isolation of 1-bromo-3-methylpentane. While free radical bromination of alkanes is a cornerstone reaction in organic synthesis, its application for producing primary bromoalkanes from substrates with more reactive hydrogens presents significant regioselectivity challenges. This document provides a comprehensive overview of the underlying chemical principles, quantitative product distribution, and detailed experimental protocols for conducting the reaction and isolating the minor this compound isomer.

Introduction to Free Radical Bromination

Free radical halogenation is a substitution reaction that replaces a hydrogen atom on an alkane with a halogen.[1][2] The reaction is initiated by heat or UV light and proceeds through a radical chain mechanism.[2][3] This mechanism is characterized by three distinct stages: initiation, propagation, and termination.

-

Initiation: The process begins with the homolytic cleavage of the bromine molecule (Br₂) into two bromine radicals (Br•).[3][4]

-

Propagation: A bromine radical abstracts a hydrogen atom from the alkane, forming hydrogen bromide (HBr) and an alkyl radical. This alkyl radical then reacts with another molecule of Br₂ to yield the bromoalkane and a new bromine radical, which continues the chain reaction.[3]

-

Termination: The chain reaction concludes when any two radicals combine.[2][3]

A key feature of free radical bromination is its high regioselectivity, which is governed by the stability of the intermediate alkyl radical.[5][6] The stability of alkyl radicals follows the order: tertiary > secondary > primary.[3][6] Consequently, the bromine radical will preferentially abstract a hydrogen atom from a position that leads to the formation of the most stable radical.[7][8] This high selectivity makes bromination a more predictable and often more synthetically useful reaction than chlorination, which is significantly less selective.[6][9]

Regioselectivity in the Bromination of 3-Methylpentane

Contrary to the objective of selectively forming this compound, the inherent regioselectivity of free radical bromination dictates that this isomer will be a minor product. 3-Methylpentane possesses primary, secondary, and tertiary hydrogens. The tertiary hydrogen at the C3 position is the most reactive towards abstraction by a bromine radical due to the formation of a highly stable tertiary radical intermediate.

The relative rates of hydrogen abstraction for bromination are approximately:

-

Primary (1°) C-H: 1

-

Secondary (2°) C-H: 82

-

Tertiary (3°) C-H: 1640

Based on these reactivity factors and the number of each type of hydrogen in 3-methylpentane, we can predict the statistical product distribution.

Table 1: Calculated Product Distribution for the Monobromination of 3-Methylpentane

| Product Name | Isomer | Type of Hydrogen | Number of Hydrogens | Relative Reactivity | (Number of H) x (Reactivity) | Percentage of Product |

| 3-Bromo-3-methylpentane (B1594764) | Tertiary | 3° | 1 | 1640 | 1640 | ~69.8% |

| 2-Bromo-3-methylpentane | Secondary | 2° | 2 | 82 | 164 | ~7.0% |

| This compound | Primary | 1° | 6 | 1 | 6 | ~0.3% |

| 2-Bromo-2-ethylbutane | Secondary | 2° | 4 | 82 | 328 | ~14.0% |

| 1-Bromo-2-ethylbutane | Primary | 1° | 3 | 1 | 3 | ~0.1% |

Note: The percentages are calculated based on the relative reactivity ratios and may vary with reaction conditions.

As the data clearly indicates, 3-bromo-3-methylpentane is the overwhelmingly major product due to the high reactivity of the tertiary C-H bond. The desired this compound is formed in very low yield, making its isolation and purification a significant challenge. For a more efficient synthesis of this compound, alternative methods such as the reaction of 3-methyl-1-pentanol (B47404) with a brominating agent like PBr₃ or HBr are recommended.[10]

Experimental Protocols

This section provides a detailed methodology for the free radical bromination of 3-methylpentane and the subsequent isolation of this compound.

Synthesis of Brominated 3-Methylpentane Isomers

Materials:

-

3-Methylpentane

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or another suitable inert solvent

-

500 W tungsten lamp or UV lamp

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

10% Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve 3-methylpentane in an inert solvent like carbon tetrachloride.

-

Cool the flask in an ice bath.

-

Slowly add a stoichiometric equivalent of bromine, dissolved in the same solvent, from the dropping funnel. The reaction should be carried out in a well-ventilated fume hood due to the hazardous nature of bromine.

-

Irradiate the reaction mixture with a 500 W tungsten lamp or a UV lamp to initiate the reaction. The disappearance of the bromine color indicates the progress of the reaction.

-

Continue the reaction until the bromine color has completely faded.

-

Once the reaction is complete, wash the reaction mixture with a 10% sodium thiosulfate solution to quench any remaining bromine.

-

Proceed with the purification protocol to isolate the desired isomer.

Purification of this compound

The isolation of the minor product, this compound, from the mixture of isomers requires a careful purification strategy, primarily involving fractional distillation.[11]

Materials:

-

Crude product mixture from the synthesis step

-

Separatory funnel

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Fractional distillation apparatus

-

Heating mantle

-

Boiling chips

Procedure:

-

Aqueous Workup:

-

Transfer the crude reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any HBr formed), water, and brine.[11]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Solvent Removal:

-

If a solvent was used, remove it using a rotary evaporator.

-

-

Fractional Distillation:

-

Set up a fractional distillation apparatus with a high-efficiency column.

-

Add the crude mixture of bromo-3-methylpentane isomers and boiling chips to the distillation flask.

-

Carefully heat the flask to begin the distillation.

-

Collect the different fractions based on their boiling points. The boiling points of the monobrominated isomers of 3-methylpentane will be close, necessitating a slow and careful distillation. This compound has a reported boiling point of approximately 147-149 °C.

-

Analyze the collected fractions using Gas Chromatography (GC) or NMR spectroscopy to identify the fraction containing the highest purity of this compound.

-

Characterization of this compound

The identity and purity of the isolated this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Expected signals include a triplet for the -CH₂Br protons, multiplets for the other methylene (B1212753) and methine protons, a doublet for the methyl group at the chiral center, and a triplet for the terminal methyl group of the ethyl branch. |

| ¹³C NMR | Distinct signals for each of the six carbon atoms are expected, with the carbon attached to the bromine appearing in the range of 30-40 ppm. |

| IR Spectroscopy | - C-H stretching vibrations: 2850-3000 cm⁻¹- C-H bending vibrations: 1350-1470 cm⁻¹- C-Br stretching vibration: 500-680 cm⁻¹[4] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |

Note: this compound is a chiral molecule due to the stereocenter at the C3 position.[4]

Visualizing the Process

Reaction Mechanism

Caption: The three stages of the free radical bromination mechanism.

Experimental Workflow

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

The free radical bromination of 3-methylpentane is a classic example of a regioselective reaction, strongly favoring the formation of the tertiary bromide, 3-bromo-3-methylpentane. The synthesis of this compound via this method is inherently low-yielding due to the lower reactivity of primary C-H bonds. While the isolation of this minor isomer is achievable through meticulous purification techniques such as fractional distillation, alternative synthetic routes starting from precursors like 3-methyl-1-pentanol offer a more efficient and practical approach for obtaining this specific compound. This guide provides the necessary theoretical background and practical protocols for researchers interested in exploring this reaction and the challenges associated with isolating minor products from a complex mixture.

References

- 1. Answered: A student performs a free radical bromination on 3-methyl-pentane (5.88 g) to create the desired product of 3-bromo-3-methyl-pentane. The product mix, which… | bartleby [bartleby.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. testbook.com [testbook.com]

- 4. This compound | 51116-73-5 | Benchchem [benchchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. prepp.in [prepp.in]

- 7. For each compound, predict the major product of free-radical brom... | Study Prep in Pearson+ [pearson.com]

- 8. brainly.com [brainly.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Bromo-3-methylpentane (CAS 51116-73-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential hazards associated with 1-Bromo-3-methylpentane (CAS 51116-73-5). The information is intended for use by professionals in research and development.

Chemical and Physical Properties

This compound is a colorless liquid and a member of the haloalkane class of organic compounds.[1] It is characterized by a pentane (B18724) backbone with a bromine atom at the first carbon and a methyl group at the third position.[1] This structure results in a chiral center at the third carbon, meaning it exists as a pair of enantiomers.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Unit | Source(s) |

| Identifiers | |||

| CAS Number | 51116-73-5 | - | [3][4] |

| Molecular Formula | C6H13Br | - | [3][4] |

| Molecular Weight | 165.07 | g/mol | [3] |

| IUPAC Name | This compound | - | [3] |

| InChI | InChI=1S/C6H13Br/c1-3-6(2)4-5-7/h6H,3-5H2,1-2H3 | - | [3][4] |

| InChIKey | MDCCBJLCTOTLKM-UHFFFAOYSA-N | - | [3][4] |

| Canonical SMILES | CCC(C)CCBr | - | [3][4] |

| Physical Properties | |||

| Density | 1.2 ± 0.1 | g/cm³ | [1] |

| Boiling Point | 144.0 ± 8.0 | °C at 760 mmHg | [1] |

| Flash Point | 40.1 ± 10.4 | °C | [1] |

| Vapor Pressure | 6.5 ± 0.3 | mmHg at 25°C | [1] |

| Index of Refraction | 1.445 | - | [1] |

| Thermodynamic Properties | |||

| Enthalpy of Vaporization | 35.00 | kJ/mol | [5] |

| Solubility and Partition Coefficient | |||

| LogP (Octanol/Water) | 3.62 | - | [1] |

Synthesis of this compound

This compound can be synthesized through several routes, primarily involving the bromination of 3-methylpentane (B165638) or the conversion of 3-methyl-1-pentanol (B47404).

This method involves the reaction of 3-methylpentane with bromine in the presence of ultraviolet (UV) light.[6] The reaction proceeds via a free-radical chain mechanism, which includes initiation, propagation, and termination steps.[6][7] It is important to note that this reaction can produce a mixture of monobrominated products, with the major product being determined by the stability of the radical intermediate.[8][9]

Experimental Protocol (Synthesized from General Principles):

-

Materials: 3-methylpentane, Bromine (Br₂), UV lamp, round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, sodium thiosulfate (B1220275) solution, saturated sodium bicarbonate solution, anhydrous magnesium sulfate, distillation apparatus.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place 3-methylpentane.

-

Initiate stirring and irradiate the flask with a UV lamp.

-

Slowly add a stoichiometric amount of bromine from the dropping funnel. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to irradiate and stir the mixture until the red-brown color of bromine disappears.

-

Cool the reaction mixture to room temperature.

-

Wash the mixture with a dilute solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with saturated sodium bicarbonate solution to neutralize any HBr formed.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and purify the product by fractional distillation.

-

A more selective method for the synthesis of this compound involves the conversion of 3-methyl-1-pentanol using a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).[10] This nucleophilic substitution reaction avoids the formation of isomeric mixtures often encountered with free-radical halogenation.

Experimental Protocol (Synthesized from General Principles):

-

Materials: 3-methyl-1-pentanol, Phosphorus tribromide (PBr₃) or concentrated Hydrobromic acid (HBr) and Sulfuric acid (H₂SO₄), round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, distilled water, saturated sodium bicarbonate solution, anhydrous calcium chloride, distillation apparatus.

-

Procedure using HBr/H₂SO₄:

-

Place sodium bromide and water in a round-bottom flask and cool it in an ice bath.[11]

-

Slowly add concentrated sulfuric acid with stirring.[11]

-

Add 3-methyl-1-pentanol to the mixture.

-

Heat the mixture under reflux for a specified period to complete the reaction.[11]

-

After reflux, allow the mixture to cool and then distill the crude this compound.

-

Wash the distillate with water, then with a saturated sodium bicarbonate solution, and finally with water again.

-

Dry the organic layer with anhydrous calcium chloride.

-

Purify the final product by fractional distillation.

-

Hazards and Safety Information

This compound is a flammable liquid and poses several health hazards.[3] Appropriate safety precautions should be taken when handling this chemical.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | Precautionary Statement(s) | Source(s) |

| Flammable liquids (Category 3) | H226: Flammable liquid and vapor | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [3] |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. | [3] |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. | [3] |

In case of exposure, it is crucial to seek fresh air if inhaled, rinse skin and eyes with plenty of water, and not to induce vomiting if swallowed.[12] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. The compound should be stored in a well-ventilated place, away from heat and ignition sources.[12]

Reactivity and Applications

As a haloalkane, this compound is reactive towards nucleophiles and can undergo substitution and elimination reactions.[13][14] The carbon atom bonded to the bromine is electrophilic, making it a target for nucleophilic attack.[13] It is a useful intermediate in organic synthesis, for example, in the preparation of Grignard reagents by reacting it with magnesium metal.[13][15] These Grignard reagents can then be used to form new carbon-carbon bonds by reacting with various electrophiles.

The general toxicity of brominated organic compounds is a subject of ongoing research, with some compounds known to cause hepatotoxicity and hormonal imbalances with prolonged exposure.[16] However, specific toxicological studies on this compound are not widely available in the public domain.

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: General reactivity of this compound.

References

- 1. This compound | CAS#:51116-73-5 | Chemsrc [chemsrc.com]

- 2. This compound | 51116-73-5 | Benchchem [benchchem.com]

- 3. This compound | C6H13Br | CID 39899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. Pentane, 1-bromo-3-methyl- (CAS 51116-73-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. homework.study.com [homework.study.com]

- 7. byjus.com [byjus.com]

- 8. brainly.com [brainly.com]

- 9. Solved (7) Bromination of 3-methylpentane gives a mixture of | Chegg.com [chegg.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. youtube.com [youtube.com]

- 12. community.wvu.edu [community.wvu.edu]

- 13. Haloalkane - Wikipedia [en.wikipedia.org]

- 14. Solved Show the major product for the reaction between | Chegg.com [chegg.com]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. researchgate.net [researchgate.net]

Molecular weight and formula of 1-Bromo-3-methylpentane

This technical guide provides a comprehensive overview of 1-Bromo-3-methylpentane, tailored for researchers, scientists, and drug development professionals. The document details its chemical properties, synthesis, and reactivity, with a focus on practical applications in a laboratory setting.

Core Molecular Information

The fundamental molecular characteristics of this compound are summarized below.

| Parameter | Value |

| Chemical Formula | C₆H₁₃Br |

| Molecular Weight | 165.07 g/mol |

Synthesis of this compound

A common and reliable method for the synthesis of this compound is through the nucleophilic substitution of 3-methyl-1-pentanol (B47404) using phosphorus tribromide (PBr₃). The general workflow for this synthesis is outlined below.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis from 3-Methyl-1-pentanol

-

Apparatus Setup: A flame-dried round-bottom flask is equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen).

-

Reagents: 3-methyl-1-pentanol is dissolved in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.

-

Reaction: The flask is cooled in an ice bath, and phosphorus tribromide is added dropwise with vigorous stirring. The molar ratio of alcohol to PBr₃ is typically 3:1.

-

Reflux: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 1-2 hours to drive the reaction to completion.

-

Workup: The mixture is cooled, and excess PBr₃ is quenched by the slow addition of water. The organic layer is separated, washed with a saturated sodium bicarbonate solution, and then with brine.

-

Purification: The crude product is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The final product is purified by fractional distillation.

Reactivity and Applications

This compound is a versatile building block in organic synthesis. Its primary reactivity involves the carbon-bromine bond, making it an excellent substrate for nucleophilic substitution and organometallic reagent formation.

A key application is the formation of a Grignard reagent, which is a powerful tool for creating new carbon-carbon bonds. This is a fundamental step in the synthesis of more complex molecules, including potential drug candidates.

Caption: Formation and utility of the Grignard reagent.

An In-Depth Technical Guide to 1-Bromo-3-methylpentane

Abstract: This document provides a comprehensive technical overview of 1-Bromo-3-methylpentane (CAS: 51116-73-5), a chiral haloalkane significant in synthetic organic chemistry. We will dissect its formal nomenclature according to the International Union of Pure and Applied Chemistry (IUPAC) rules, tabulate its key physicochemical properties, and present detailed experimental protocols for its synthesis and subsequent reactions. The guide includes logical diagrams generated using Graphviz to illustrate the principles of its nomenclature and its application in common synthetic workflows, such as the formation of Grignard reagents.

Analysis of IUPAC Nomenclature

The name "this compound" is derived systematically following the IUPAC rules for naming haloalkanes.[1][2][3][4][5] The process involves identifying the principal carbon chain, locating all attached substituents, and assembling the name in alphabetical order.

-

Step 1: Identify the Parent Alkane. The longest continuous carbon chain in the molecule is identified. In this case, the chain consists of five carbon atoms, which corresponds to the parent alkane "pentane".[1][2]

-

Step 2: Number the Carbon Chain. The chain is numbered to assign the lowest possible locant (position number) to the first encountered substituent.[1][5] Numbering from right to left in the standard representation gives the bromine atom the locant "1" and the methyl group the locant "3".

-

Step 3: Identify and Name Substituents. Two substituents are present on the pentane (B18724) chain: a bromine atom and a methyl group (-CH₃). According to IUPAC rules, the halogen is treated as a "halo" prefix; thus, bromine becomes "bromo".[1][4]

-

Step 4: Assemble the Final Name. The substituents are listed in alphabetical order, irrespective of their locant numbers.[1] Therefore, "bromo" precedes "methyl". Each substituent is prefixed with its locant number. The final, unambiguous name is This compound .

Chirality: The carbon atom at position 3 (C3) is a stereocenter because it is bonded to four different groups: a hydrogen atom (-H), a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and a bromoethyl group (-CH₂CH₂Br).[6] This chirality means the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (R)-1-bromo-3-methylpentane and (S)-1-bromo-3-methylpentane.[6]

Physicochemical and Spectroscopic Data

The key physical and chemical properties of this compound are summarized below. These values are crucial for designing reaction conditions, purification procedures, and analytical methods.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₃Br | [6][7][8][9] |

| Molecular Weight | 165.07 g/mol | [7][8][9] |

| CAS Number | 51116-73-5 | [8] |

| Boiling Point | 144.0 ± 8.0 °C at 760 mmHg | [10] |

| Density | 1.2 ± 0.1 g/cm³ | [10] |

| Appearance | Flammable liquid | [8] |

| Solubility | Insoluble in water; Soluble in ethanol, ether | [6] |

| InChIKey | MDCCBJLCTOTLKM-UHFFFAOYSA-N | [8][11] |

Experimental Protocols

This section details common experimental procedures involving this compound.

A standard method for synthesizing primary alkyl bromides from their corresponding alcohols is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄).[12]

Reaction: 3-methylpentan-1-ol + PPh₃ + CBr₄ → this compound + Ph₃PO + CHBr₃

Protocol:

-

Setup: A 250 mL three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Reagents: The flask is charged with 3-methylpentan-1-ol (10.2 g, 0.1 mol) and triphenylphosphine (28.8 g, 0.11 mol) in 100 mL of anhydrous diethyl ether.[12]

-

Reaction: The solution is cooled to 0°C in an ice bath. A solution of carbon tetrabromide (36.5 g, 0.11 mol) in 50 mL of diethyl ether is added dropwise over 1 hour with vigorous stirring.[12]

-

Workup: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The precipitated triphenylphosphine oxide is removed by filtration.

-

Purification: The filtrate is washed sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). The organic layer is dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Isolation: The crude product is purified by fractional distillation to yield this compound as a clear liquid.

This compound is a valuable precursor for forming Grignard reagents, which are potent nucleophiles in organic synthesis.[6]

Reaction: this compound + Mg → 3-Methylpentylmagnesium Bromide

Protocol:

-

Setup: A 100 mL flask is flame-dried under a nitrogen atmosphere and fitted with a reflux condenser and a dropping funnel.

-

Reagents: Magnesium turnings (2.43 g, 0.1 mol) are placed in the flask with a small crystal of iodine to initiate the reaction.

-

Reaction: A solution of this compound (16.5 g, 0.1 mol) in 50 mL of anhydrous diethyl ether is added dropwise. The reaction is initiated with gentle heating if necessary. Once started, the addition rate is controlled to maintain a gentle reflux.

-

Completion: After all the alkyl bromide has been added, the mixture is refluxed for an additional 30 minutes to ensure complete reaction. The resulting grey solution of 3-Methylpentylmagnesium Bromide is then used immediately in subsequent synthetic steps.

Applications in Synthetic Chemistry

The primary utility of this compound lies in its role as an alkylating agent and a precursor to organometallic reagents. It readily participates in nucleophilic substitution (Sₙ2) and elimination (E2) reactions.[6][13]

The diagram below illustrates a typical synthetic workflow where this compound is converted to a Grignard reagent, which is then used to synthesize a tertiary alcohol by reacting with a ketone (e.g., acetone).

References

- 1. Haloalkanes Nomenclature: Rules, Types & Practice Examples [vedantu.com]

- 2. IUPAC Naming Straight-Chain Haloalkanes Chemistry Tutorial [ausetute.com.au]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. byjus.com [byjus.com]

- 6. This compound | 51116-73-5 | Benchchem [benchchem.com]

- 7. (r)-1-Bromo-3-methyl-pentane | C6H13Br | CID 12784362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C6H13Br | CID 39899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lookchem.com [lookchem.com]

- 10. This compound | CAS#:51116-73-5 | Chemsrc [chemsrc.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. Solved Show the major product for the reaction between | Chegg.com [chegg.com]

Methodological & Application

Application Notes and Protocols: Formation of 3-Methylpentylmagnesium Bromide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Grignard reagents, with the general formula R-Mg-X, are powerful organometallic compounds fundamental to organic synthesis, particularly for the formation of carbon-carbon bonds.[1][2] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, these reagents function as potent nucleophiles and strong bases.[1][3] They are typically prepared by reacting an organic halide with magnesium metal in an aprotic ethereal solvent.[3][4] The resulting carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and carbanionic in character.[5]

This document provides detailed application notes and a comprehensive protocol for the formation of the Grignard reagent 3-methylpentylmagnesium bromide from its corresponding primary alkyl halide, 1-bromo-3-methylpentane. This reagent is a useful intermediate for introducing the 3-methylpentyl group into various molecules, enabling the synthesis of more complex chemical structures, including alcohols, carboxylic acids, and ketones.[6][7]

Reaction Principles and Key Parameters

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into the carbon-halogen bond of the alkyl halide.[6] The reaction must be conducted under strictly anhydrous (dry) conditions, as Grignard reagents react readily with protic compounds like water, which would protonate the carbanion and quench the reagent, forming the corresponding alkane (3-methylpentane).[2][4][8]

Solvent: The choice of solvent is critical. Ethereal solvents such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF) are essential.[9][10] These solvents are aprotic and solvate the magnesium center of the Grignard reagent, forming a soluble complex that stabilizes the reagent.[5][11]

Reactivity of Alkyl Halides: The reactivity of alkyl halides in Grignard formation follows the order R-I > R-Br > R-Cl.[12] Alkyl bromides like this compound offer a good balance of reactivity and stability, making them common starting materials.